molecular formula C17H18N2O B1299762 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol CAS No. 202198-92-3

2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol

Cat. No.: B1299762
CAS No.: 202198-92-3
M. Wt: 266.34 g/mol
InChI Key: NUCDWASRCGAPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol is a chemical compound that features an indole moiety linked to a phenol group via an ethylamino bridge. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol typically involves the reaction of 2-(1H-indol-3-yl)ethylamine with salicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine intermediate can be reduced to form the final amine product.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: The primary amine product.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. For example, it may inhibit certain enzymes or activate receptors, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)ethanamine: A simpler indole derivative with similar biological activities.

    2-(1H-Indol-3-yl)acetic acid: Another indole derivative with applications in plant biology and medicine.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with anti-inflammatory properties.

Uniqueness

2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol is unique due to its combination of an indole moiety with a phenol group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

2-[[2-(1H-indol-3-yl)ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16/h1-8,12,18-20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCDWASRCGAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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